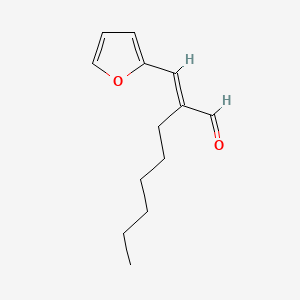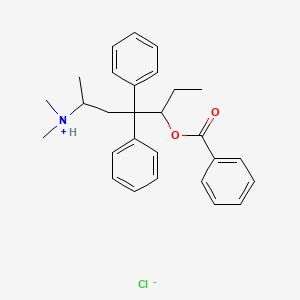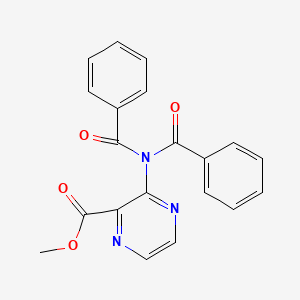![molecular formula C16H24N2O4 B13782914 ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate CAS No. 6629-02-3](/img/structure/B13782914.png)
ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is a chemical compound with a complex structure that includes both carbamate and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate typically involves a multi-step process. One common method includes the reaction of ethyl carbamate with an appropriate aldehyde and dichlorophosphite in benzene, followed by hydrolysis . The reaction conditions often require cooling the mixture to below 10°C, followed by refluxing and subsequent purification steps such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or phenyl groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate or phenyl derivatives .
Applications De Recherche Scientifique
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phenyl group may contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(N-ethoxycarbonylamino)phenylmethylphosphonate: Similar in structure but contains a phosphonate group instead of a carbamate.
Ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate: Similar but lacks the phenyl group.
Uniqueness
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is unique due to its combination of carbamate and phenyl groups, which confer specific chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
6629-02-3 |
|---|---|
Formule moléculaire |
C16H24N2O4 |
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)17-12-16(3,4)18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19) |
Clé InChI |
KKKHTSGQCNCGHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC(C)(C)N(C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



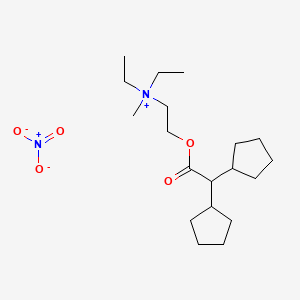
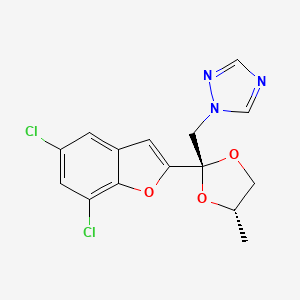

![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)


